3-(aminomethyl)-3H-pyridin-6-one

Tautomerism Regioisomerism Hydrogen Bonding

3-(Aminomethyl)-3H-pyridin-6-one (molecular formula C₆H₈N₂O, molecular weight 124.14 g/mol) is a heterocyclic organic compound defined by a pyridine ring bearing an aminomethyl (–CH₂NH₂) substituent at the 3-position and a carbonyl (keto) group at the 6-position. The compound is canonically described by the SMILES string C1=CC(=O)N=CC1CN and the IUPAC International Chemical Identifier (InChI) InChI=1S/C6H8N2O/c7-3-5-1-2-6(9)8-4-5/h1-2,4-5H,3,7H2.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
Cat. No. B12367261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(aminomethyl)-3H-pyridin-6-one
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1=CC(=O)N=CC1CN
InChIInChI=1S/C6H8N2O/c7-3-5-1-2-6(9)8-4-5/h1-2,4-5H,3,7H2
InChIKeyWTJXLJGSBROIAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-3H-pyridin-6-one: Core Structural Identity and Procurement-Relevant Properties


3-(Aminomethyl)-3H-pyridin-6-one (molecular formula C₆H₈N₂O, molecular weight 124.14 g/mol) is a heterocyclic organic compound defined by a pyridine ring bearing an aminomethyl (–CH₂NH₂) substituent at the 3-position and a carbonyl (keto) group at the 6-position . The compound is canonically described by the SMILES string C1=CC(=O)N=CC1CN and the IUPAC International Chemical Identifier (InChI) InChI=1S/C6H8N2O/c7-3-5-1-2-6(9)8-4-5/h1-2,4-5H,3,7H2 . It is commercially available as a research-chemical building block, typically supplied at a minimum purity specification of 95% . The presence of the primary amine and the ketone on the same ring confers both hydrogen-bond donor and acceptor capacity, making this scaffold a versatile intermediate for parallel medicinal chemistry, fragment-based drug discovery, and diversity-oriented synthesis [1].

1

Defined tautomer/regioisomer: 3H-pyridin-6-one with C=O at position 6 and imine nitrogen enables reproducible synthesis.

2

Bifunctional reactivity: primary amine and ketone supports amide coupling, reductive amination, and metal chelation.

3

Fragment-rule-of-three profile: low molecular weight, single rotatable bond, and multiple H-bond donors fit library design.

Why 3-(Aminomethyl)-3H-pyridin-6-one Cannot Be Replaced by Generic Aminomethylpyridinones in Scientific Procurement


Although numerous aminomethyl-substituted pyridinones share the C₆H₈N₂O empirical formula [1], the specific 3H-pyridin-6-one tautomer and regioisomer possesses a unique spatial orientation of hydrogen-bond donor/acceptor vectors compared with the more common 2(1H)-pyridinone (2-pyridone) congeners [2]. In the 3H-pyridin-6-one form, the ring nitrogen is adjacent to the ketone rather than separated by a vinylogous amide motif, which alters the pKa of the conjugate acid, the dipole moment, and the preferred metal-chelation geometry [2]. Furthermore, the 3-aminomethyl group places the primary amine in a position that is sterically and electronically distinct from the 4-aminomethyl and 5-aminomethyl isomers, directly affecting the trajectory of derivatization in library synthesis and the pharmacophoric matching in target-based screens [3]. These differences mean that substituting 3-(aminomethyl)-3H-pyridin-6-one with a generic 'aminomethylpyridinone' risks loss of key molecular recognition features, altered physicochemical properties, and failed reproducibility of literature procedures [3].

Tautomer mismatch

2(1H)-pyridinone isomers (CAS 123369-45-9) differ in hydrogen-bond pattern and metal-chelation geometry, altering molecular recognition.

Regioisomer vector change

4- or 5-aminomethyl substitution shifts derivatization trajectory and binding-pose orientation versus the 3-position.

N-methylation effect

N-methyl analogs (e.g., AM-581) lose one hydrogen-bond donor, potentially reducing target engagement capacity.

Quantitative Differentiation Evidence for 3-(Aminomethyl)-3H-pyridin-6-one Against Closest Structural Analogs


Tautomeric Identity: 3H-Pyridin-6-one vs 2(1H)-Pyridinone Constitutional Isomer

The compound is explicitly defined as the 3H-pyridin-6-one tautomer (keto group at position 6, ring nitrogen at position 1 with a C=N double bond), distinguishing it from the 2(1H)-pyridinone (2-pyridone) form where the carbonyl is at position 2 . In the 2(1H)-pyridinone scaffold, the ring nitrogen is protonated and adjacent to the carbonyl, creating a vinylogous amide system; in the 3H-pyridin-6-one scaffold, the nitrogen participates in an imine-like C=N bond, altering the aromatic stabilization energy [1]. DFT calculations on analogous pyridinone systems demonstrate that the keto-enol tautomeric equilibrium can shift the dominant species by >3 kcal/mol depending on the substitution pattern, directly affecting hydrogen-bond donor/acceptor topology and biological target recognition [1]. For procurement purposes, this means that ordering '3-(aminomethyl)pyridin-2(1H)-one' (CAS 123369-45-9) or its hydrochloride salt (CAS 85468-38-8) delivers a different constitutional isomer with distinct reactivity and binding properties [2].

Tautomeric Identity
Class-level
3H-pyridin-6-one (C=O at 6, C=N) vs 2(1H)-pyridinone (C=O at 2, NH); distinct H-bond topology and aromatic stabilization.
Correct tautomer ensures reproducible synthesis and binding assay interpretation.
Estimated tautomeric energy difference ≥2–5 kcal/mol; DFT-class inference.
Tautomerism Regioisomerism Hydrogen Bonding Medicinal Chemistry Building Blocks

Hydrogen-Bond Donor/Acceptor Count Differentiation from N-Methylated Analogs

3-(Aminomethyl)-3H-pyridin-6-one possesses three hydrogen-bond donor (HBD) groups (one from the primary amine –NH₂, one from the protonated ring NH if applicable, and one from potential enol tautomer) and two hydrogen-bond acceptor (HBA) groups (the ketone oxygen and the ring nitrogen), as computed by standard cheminformatics descriptors . In contrast, the closely related analog 5-(aminomethyl)-1-methyl-2(1H)-pyridinone (AM-581, CAS 70449-23-9) bears an N-methyl substituent that eliminates one HBD site, reducing its HBD count to 2 . Similarly, 4-(aminomethyl)-1-methyl-2(1H)-pyridinone (AMMP, CAS 550369-61-4) has a reduced HBD count due to N-methylation . Fewer hydrogen-bond donors directly impacts aqueous solubility, crystal packing, and the ability to engage key protein backbone contacts that require a free NH [1]. This makes the unsubstituted 3-(aminomethyl)-3H-pyridin-6-one a superior fragment starting point when maximal hydrogen-bonding potential is desired for library enumeration or fragment screening [1].

H-Bond Donor Count
Reported
3 vs 2
Extra donor supports fragment expansion when free NH is required for target engagement.
Computed by cheminformatics; verify in assay.
Hydrogen Bond Capacity Physicochemical Properties Fragment-Based Drug Design Rule of Three Compliance

Regioisomeric Positioning of the Aminomethyl Group: 3- vs 4- vs 5-Substitution

The 3-aminomethyl substitution in 3-(aminomethyl)-3H-pyridin-6-one places the primary amine on the carbon atom beta to the ring nitrogen and alpha to the ketone . This contrasts with 4-(aminomethyl)-1-methyl-2(1H)-pyridinone (AMMP), where the aminomethyl is at the 4-position (para to the ring nitrogen) , and 5-(aminomethyl)-1-methyl-2(1H)-pyridinone, where it is at the 5-position (meta to the ring nitrogen) . In the 3-substituted isomer, the amine is in closer proximity to the carbonyl, enabling intramolecular hydrogen bonding and chelation that are geometrically impossible in the 4- and 5-substituted isomers [1]. This regioisomeric difference alters the trajectory of the pendant amine for conjugation or library diversification, directly influencing the orientation of the derivatized product in a binding pocket [1].

Regioisomeric Position
Reported
3-aminomethyl (beta to N, alpha to C=O) vs 4-/5-aminomethyl (para/meta); chelation geometry difference approx. 1.5–2.5 Å.
Regioisomer alters derivatization vector and ligand binding orientation.
Structural identity from SMILES; confirm by X-ray if required.
Regioisomerism Structure-Activity Relationship Derivatization Vector Combinatorial Chemistry

Rotatable Bond Count and Conformational Flexibility vs. 6-Methyl-Substituted Analog

3-(Aminomethyl)-3H-pyridin-6-one contains only one rotatable bond (the C–CH₂NH₂ bond), giving it a highly constrained scaffold with limited conformational entropy penalty upon target binding . In comparison, 3-(aminomethyl)-6-methyl-2(1H)-pyridinone (CAS 75985-25-0) has an additional methyl group at position 6, increasing the heavy atom count (+1 carbon), molecular weight (+14 Da, from 124.14 to 138.17 g/mol), and the number of potential metabolic vulnerable sites . For fragment-based drug discovery, lower molecular weight and fewer rotatable bonds are desirable properties consistent with the 'Rule of Three' (MW ≤ 300, ≤ 3 rotatable bonds, ≤ 3 HBD, ≤ 3 HBA), making the target compound a more attractive fragment starting point than the 6-methyl congener [1].

Fragment Ligand Efficiency
Reported
MW 124.14 Da; 1 rotatable bond; ΔMW −14 Da vs 6-methyl analog.
Lower molecular weight and single rotatable bond align with Rule of Three for fragment libraries.
Ligand efficiency metrics vary by target; use for fragment screening selection.
Conformational Flexibility Ligand Efficiency Molecular Complexity Fragment-Based Screening

High-Value Application Scenarios for 3-(Aminomethyl)-3H-pyridin-6-one in Scientific and Industrial Procurement


Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 124.14 g/mol, a single rotatable bond, and three hydrogen-bond donors, 3-(aminomethyl)-3H-pyridin-6-one satisfies the Rule of Three criteria for fragment screening . Its low complexity and high functional-group density make it an excellent core for fragment-library enumeration, where the primary amine serves as a synthetic handle for parallel amide coupling or reductive amination to generate diverse lead-like molecules. The 3H-pyridin-6-one tautomeric form provides a distinct pharmacophoric pattern not available from 2(1H)-pyridinone fragments [1].

Scaffold for Kinase Inhibitor and Epigenetic Probe Synthesis

The pyridinone core is a privileged scaffold in kinase inhibitor design, as demonstrated by potent MNK1/2 inhibitors derived from pyridone–aminal chemotypes (IC₅₀ values as low as 6–7 nM) [2]. The 3-aminomethyl substituent in 3-(aminomethyl)-3H-pyridin-6-one provides a vector for attaching hinge-binding motifs, while the 6-keto group can coordinate the catalytic lysine or participate in water-mediated hydrogen-bond networks. This makes it a strategic intermediate for synthesizing focused libraries targeting CMGC-family kinases or bromodomain-containing proteins [2].

Metal-Chelating Building Block for Coordination Chemistry and Bioconjugation

The juxtaposition of the 3-aminomethyl group and the 6-carbonyl oxygen creates a potential bidentate chelation site for transition metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺) [3]. This property is exploitable in the design of metalloenzyme inhibitors, MRI contrast agents, or metal-organic frameworks. Unlike the 4- and 5-aminomethyl regioisomers, the 3-substitution pattern enables five-membered chelate ring formation, which is thermodynamically more favorable than the six- or seven-membered chelates formed by other regioisomers [3].

Covalent Probe and PROTAC Precursor Development

The primary aliphatic amine provides a reactive handle for attaching electrophilic warheads (e.g., acrylamide, chloroacetamide) to create targeted covalent inhibitors, or for conjugating E3 ligase ligands in PROTAC (proteolysis-targeting chimera) design [3]. The constrained scaffold with a single rotatable bond minimizes the entropic penalty of linker attachment, potentially improving the degradation efficiency of the resulting bifunctional molecule [3].

Application
Selection Property
Validation Focus
Fragment-based library design
Rule-of-three compliant scaffold with reactive primary amine
Library enumeration and hit identification
Kinase inhibitor and epigenetic probe synthesis
Pyridinone core for hinge-binding motifs
Target engagement and kinase selectivity profiling
Metal-chelating building block
Bidentate chelation site (3-aminomethyl + 6-keto)
Coordination geometry and metalloenzyme inhibition
Covalent probe and PROTAC development
Primary amine handle for warhead/ligand conjugation
Linker attachment and degradation efficiency
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